

An In-depth Technical Guide to 5-Cyano-2methylbenzylamine

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Compound of Interest

Compound Name: 5-Cyano-2-methylbenzylamine

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Abstract

5-Cyano-2-methylbenzylamine, also known by its IUPAC name 3-(aminomethyl)-4-methylbenzonitrile, is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structure incorporates a reactive primary amine and a cyano group, making it a versatile building block for the synthesis of more complex molecules. Due to the limited availability of experimental data in public databases and scientific literature, this guide provides a theoretical framework for its synthesis, characterization, and properties. The information herein is based on established principles of organic chemistry and spectral analysis of analogous compounds.

Chemical Structure and Formula

The chemical structure of **5-Cyano-2-methylbenzylamine** consists of a benzene ring substituted with a methyl group at position 2, a cyanomethyl group at position 5.

Molecular Formula: C9H10N2

Structure:

Canonical SMILES: NCc1cc(C#N)ccc1C

InChI: InChI=1S/C9H10N2/c1-7-3-4-8(6-11)5-9(7)2-10/h3-5H,2,10H2,1H3



Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties are predicted based on computational models and comparison with similar structures.

Property	Predicted Value
Molecular Weight	146.19 g/mol
Boiling Point	~280-300 °C (at 760 mmHg)
Melting Point	Not available
Density	~1.05 g/cm ³
pKa (of the amine)	~9.0 - 9.5
LogP	~1.5 - 2.0

Proposed Synthesis Pathway

A plausible synthetic route to **5-Cyano-2-methylbenzylamine** is the reduction of the corresponding nitrile, 2-methyl-5-cyanobenzonitrile. This precursor could potentially be synthesized from 2-methyl-5-bromobenzonitrile via a nucleophilic substitution reaction. An alternative approach involves the reduction of a nitrile formed from the corresponding aldehyde, 2-methyl-5-cyanobenzaldehyde.

Below is a DOT script representation of a proposed synthetic workflow.



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Caption: Proposed synthesis workflow for **5-Cyano-2-methylbenzylamine**.



Experimental Protocols (Theoretical)

The following are detailed, albeit theoretical, methodologies for the key steps in the proposed synthesis of **5-Cyano-2-methylbenzylamine**. Note: These protocols have not been experimentally validated and should be performed with caution by qualified personnel in a controlled laboratory setting.

Synthesis of 2-Methyl-5-cyanobenzonitrile from 2-Methyl-5-bromobenzonitrile (Intermediate 2)

Objective: To introduce a cyano group onto the aromatic ring via nucleophilic aromatic substitution.

Materials:

- 2-Methyl-5-bromobenzonitrile
- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF), anhydrous
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- · Heating mantle and magnetic stirrer
- Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methyl-5-bromobenzonitrile (1.0 eq) and copper(I) cyanide (1.2 eq).
- Under a gentle stream of nitrogen, add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.



- Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into an aqueous solution of ferric chloride and ammonia to decompose the copper cyanide complex.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 2-methyl-5cyanobenzonitrile.

Synthesis of 5-Cyano-2-methylbenzylamine from 2-Methyl-5-cyanobenzonitrile (Final Product)

Objective: To reduce the nitrile group to a primary amine.

Materials:

- 2-Methyl-5-cyanobenzonitrile
- Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas
- Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; Ethanol or Methanol for catalytic hydrogenation
- Standard glassware for reduction reactions
- Inert gas (Nitrogen or Argon) for LiAlH₄ reduction
- Hydrogenation apparatus for catalytic reduction



· Work-up and purification equipment

Procedure (using LiAlH₄):

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
 dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension
 of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve 2-methyl-5-cyanobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0
 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate
 under reduced pressure to yield 5-Cyano-2-methylbenzylamine. Further purification may
 be achieved by distillation under reduced pressure or crystallization of a salt form.

Predicted Spectroscopic Data

The following spectral data are predictions based on the chemical structure of **5-Cyano-2-methylbenzylamine** and known spectral characteristics of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃



- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Predicted Chemical Shifts (δ) and Multiplicities:
 - \circ δ ~7.4-7.6 ppm (m, 2H): Aromatic protons ortho and para to the cyano group.
 - δ ~7.2-7.3 ppm (d, 1H): Aromatic proton ortho to the methyl group.
 - δ ~3.9 ppm (s, 2H): Methylene protons of the benzylamine group (-CH₂NH₂).
 - δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃).
 - \circ δ ~1.5 ppm (br s, 2H): Amine protons (-NH₂), which may be broad and exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Solvent: CDCl₃
- Predicted Chemical Shifts (δ):
 - \circ δ ~140-142 ppm: Quaternary aromatic carbon attached to the aminomethyl group.
 - δ ~135-138 ppm: Aromatic carbon ortho to the cyano group.
 - δ ~130-133 ppm: Aromatic carbon para to the cyano group.
 - \circ δ ~128-130 ppm: Aromatic carbon ortho to the methyl group.
 - δ ~118-120 ppm: Cyano carbon (-C≡N).
 - \circ δ ~110-112 ppm: Quaternary aromatic carbon attached to the cyano group.
 - \circ δ ~45-47 ppm: Methylene carbon of the benzylamine group (-CH₂NH₂).
 - ∘ δ ~18-20 ppm: Methyl carbon (-CH₃).

FTIR (Fourier-Transform Infrared) Spectroscopy



- Characteristic Absorption Bands (cm⁻¹):
 - \circ ~3400-3200 cm⁻¹ (two bands, medium): N-H stretching of the primary amine.
 - ~3050-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.
 - ~2950-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching of the methyl and methylene groups.
 - ~2230-2210 cm⁻¹ (sharp, medium to strong): C≡N stretching of the nitrile group.
 - ~1600-1450 cm⁻¹ (multiple bands, medium to strong): Aromatic C=C stretching.
 - ~1650-1550 cm⁻¹ (medium): N-H bending of the primary amine.
 - ~800-900 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.

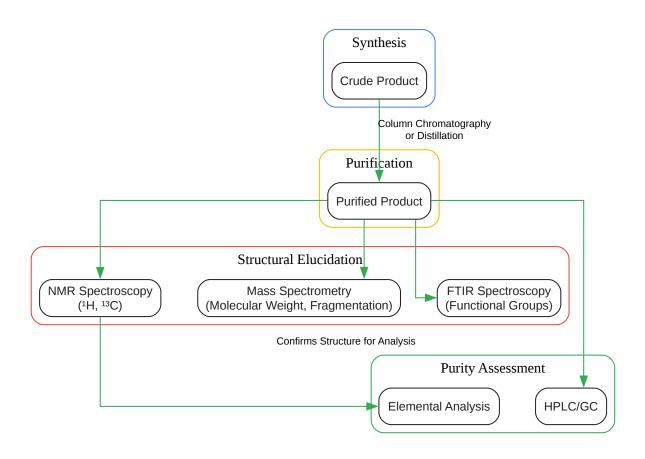
MS (Mass Spectrometry)

- Ionization Mode: Electron Ionization (EI)
- Predicted Molecular Ion (M+): m/z 146
- Predicted Major Fragmentation Peaks (m/z):
 - m/z 145: [M-H]+, loss of a hydrogen atom.
 - m/z 130: [M-NH₂]+, loss of the amino group.
 - m/z 117: [M-CH₂NH₂]⁺, loss of the aminomethyl group (benzylic cleavage), likely a
 prominent peak.
 - m/z 91: Tropylium ion, a common fragment for benzyl compounds.

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized **5-Cyano-2-methylbenzylamine**.





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Caption: Logical workflow for the characterization of **5-Cyano-2-methylbenzylamine**.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of **5-Cyano-2-methylbenzylamine**. The proposed synthesis and predicted spectral data offer a valuable starting point for researchers and scientists interested in this compound. Further experimental validation is necessary to confirm these predictions and to fully explore the potential of this molecule in various scientific and industrial applications. As a versatile bifunctional molecule, **5-Cyano-2-methylbenzylamine** holds promise as a key intermediate in the development of novel pharmaceuticals and functional materials.



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